molecular formula C13H11F4N3O B5625555 4-phenyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine

4-phenyl-6-(2,2,3,3-tetrafluoropropoxy)-2-pyrimidinamine

Cat. No. B5625555
M. Wt: 301.24 g/mol
InChI Key: UDMRDWKLZAIIFO-UHFFFAOYSA-N
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Description

Fluorinated compounds, particularly polyimides and pyridine-containing polymers, have garnered attention due to their exceptional thermal stability, solubility, and mechanical properties. This interest stems from their potential applications in microelectronics, optoelectronics, and as materials with low dielectric constants.

Synthesis Analysis

The synthesis of related fluorinated diamines and polyimides often involves modified Chichibabin reactions and two-step thermal or chemical imidization processes. For example, Ma et al. (2010) and others have successfully synthesized novel aromatic diamine monomers, followed by polymerization with various aromatic dianhydrides to produce polyimides with high solubility and thermal stability (Ma et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as NMR, FT-IR, and mass spectrometry. The introduction of fluorine atoms and pyridine moieties into the polymer backbone is crucial for enhancing the material's properties, including solubility and thermal stability.

Chemical Reactions and Properties

Fluorinated polyimides exhibit good chemical resistance and stability under various conditions. The presence of fluorine significantly impacts the polymer's interaction with solvents and its overall chemical reactivity.

Physical Properties Analysis

The physical properties of fluorinated polyimides, such as glass transition temperatures, mechanical strength, and thermal stability, are exceptional. These materials can withstand high temperatures, making them suitable for applications requiring thermal resistance (Guan et al., 2014).

properties

IUPAC Name

4-phenyl-6-(2,2,3,3-tetrafluoropropoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N3O/c14-11(15)13(16,17)7-21-10-6-9(19-12(18)20-10)8-4-2-1-3-5-8/h1-6,11H,7H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMRDWKLZAIIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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